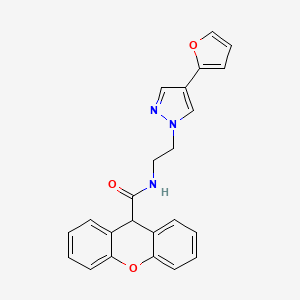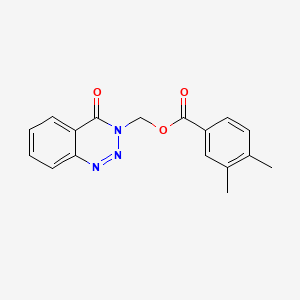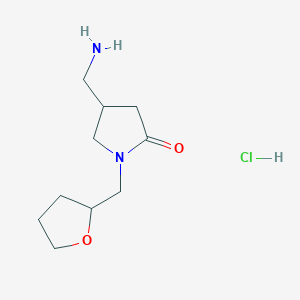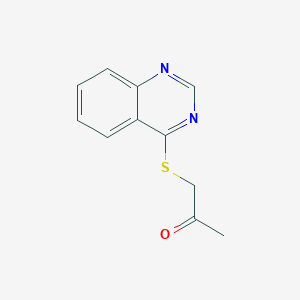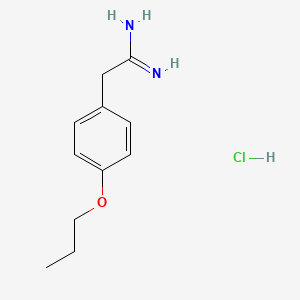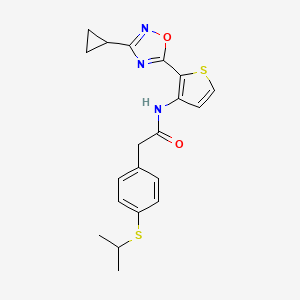
N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide, commonly known as diflufenican, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical class of aryloxyphenoxypropionate and is known for its selective action against broadleaf weeds.
作用機序
Diflufenican acts by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are required for photosynthesis and protect plants from oxidative stress. Diflufenican inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids, thereby leading to the accumulation of phytoene, a colorless precursor of carotenoids. The accumulation of phytoene disrupts the photosynthetic process and eventually leads to the death of the plant.
Biochemical and Physiological Effects:
Diflufenican has been shown to have no significant effect on the biochemical and physiological processes of crops. It does not affect the yield or quality of crops when used at recommended doses. However, it can affect the growth and development of non-target plants, which can be a concern in areas where there is a high risk of drift.
実験室実験の利点と制限
Diflufenican is a widely used herbicide in agriculture, and its mode of action has been extensively studied. It is a useful tool for researchers studying the biosynthesis of carotenoids and the photosynthetic process in plants. However, diflufenican can be toxic to some non-target organisms, and its use should be restricted in areas where there is a risk of drift.
将来の方向性
There are several future directions for the study of diflufenican. One area of research is to develop new formulations of diflufenican that are more effective against resistant weeds. Another area of research is to study the impact of diflufenican on non-target organisms, such as pollinators and soil microorganisms. Additionally, more research is needed to understand the long-term effects of diflufenican on the environment and human health. Finally, there is a need to develop sustainable weed management strategies that reduce the reliance on herbicides like diflufenican.
Conclusion:
In conclusion, diflufenican is a widely used herbicide that is effective against broadleaf weeds. Its mode of action involves the inhibition of carotenoid biosynthesis in plants, leading to the disruption of the photosynthetic process. Diflufenican has several advantages, such as its selectivity and post-emergence application, but it also has limitations, such as its potential impact on non-target organisms. Future research should focus on developing new formulations of diflufenican, studying its impact on non-target organisms, and developing sustainable weed management strategies.
合成法
The synthesis of diflufenican involves the reaction of 4-bromoaniline with 4-chloro-2-methylphenol in the presence of a base to form 4-(4-chloro-2-methylphenoxy)aniline. This intermediate is then reacted with 2,2-difluoroacetyl chloride in the presence of a base to form diflufenican. The overall synthesis of diflufenican is shown in Figure 1.
科学的研究の応用
Diflufenican has been extensively studied for its herbicidal properties. It is known to be effective against a wide range of broadleaf weeds, including chickweed, groundsel, and mayweed. Diflufenican is particularly useful in crops such as wheat, barley, and oilseed rape, where it can be applied post-emergence without causing any harm to the crops.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClF2NO2/c1-9-8-11(17)4-7-13(9)22-15(18,19)14(21)20-12-5-2-10(16)3-6-12/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCKCJZPFUCNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

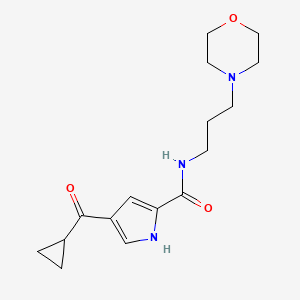
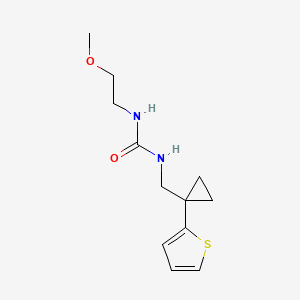
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)

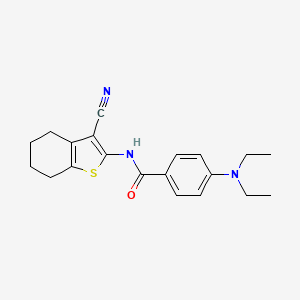
![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)

